8-n-Heptylnaringenin
Description
8-n-Heptylnaringenin is a synthetic flavanone derivative and a structural analogue of the natural phytoestrogen 8-prenylnaringenin (8-PN), which is primarily isolated from hops (Humulus lupulus). The compound features a heptyl chain (-C₇H₁₅) substituted at the 8-position of the naringenin backbone, replacing the prenyl group in 8-PN . Its molecular formula is C₂₂H₂₈O₅, with a molecular weight of 372.46 g/mol.
This compound functions as a selective estrogen receptor modulator (SERM), exhibiting differential activity on estrogen receptor (ER) subtypes: it acts as a weak ERα agonist and a strong ERβ antagonist .
Properties
Molecular Formula |
C22H26O5 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(2S)-8-heptyl-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C22H26O5/c1-2-3-4-5-6-7-16-17(24)12-18(25)21-19(26)13-20(27-22(16)21)14-8-10-15(23)11-9-14/h8-12,20,23-25H,2-7,13H2,1H3/t20-/m0/s1 |
InChI Key |
JDJYVQUSVHXJHY-FQEVSTJZSA-N |
Isomeric SMILES |
CCCCCCCC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O |
Canonical SMILES |
CCCCCCCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues of 8-n-Heptylnaringenin
Key Compounds for Comparison :
8-Prenylnaringenin (8-PN)
8-Neopentylnaringenin
Naringenin (Parent Compound)
Glycosylated Derivatives (Naringin, Narirutin)
Comparative Analysis
Table 1: Structural and Pharmacological Comparison
Key Findings :
ER Subtype Selectivity :
- This compound ’s long heptyl chain confers distinct ERβ antagonism, contrasting with 8-neopentylnaringenin , which shows strong ERα agonism due to its branched neopentyl group .
- 8-PN , the natural analogue, lacks subtype selectivity and acts as a broad ER agonist, contributing to its estrogenic effects in hop extracts .
In Vivo Efficacy :
- In ovariectomized rat models of hot flushes, 8-neopentylnaringenin (20 mg/kg) reduced tail skin temperature (TST) by 1.12 ± 0.12 °C , comparable to estradiol (1.89 ± 0.14 °C). In contrast, This compound failed to reduce TST, likely due to its ERβ antagonism overriding ERα-mediated benefits .
Structural Impact on Bioactivity :
- Alkyl Chain Length and Branching :
Glycosylated Derivatives: Naringin (naringenin-7-neohesperidoside) and narirutin (naringenin-7-rutinoside) are glycosylated forms with reduced bioavailability compared to aglycones like this compound. These compounds lack significant estrogenic activity due to their sugar moieties .
Research Implications
- Therapeutic Potential: While this compound’s ERβ antagonism limits its utility for hot flushes, it may have niche applications in ERβ-dominated pathologies (e.g., certain cancers or inflammatory conditions) .
- SAR Studies : Structure-activity relationship (SAR) analyses highlight the critical role of 8-position substituents in ER subtype selectivity, guiding future SERM design .
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